molecular formula C21H17N3O4S B2621710 N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872695-48-2

N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2621710
CAS No.: 872695-48-2
M. Wt: 407.44
InChI Key: RPKAUPPBUUOVJT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group, a benzodioxol group, and a pyridazinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride.

    Synthesis of 6-(2H-1,3-benzodioxol-5-yl)pyridazine: This involves the cyclization of appropriate precursors under controlled conditions.

    Formation of the sulfanyl linkage: This step involves the reaction of the pyridazine derivative with a suitable thiol compound.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate
  • N-(4-acetylphenyl) maleanilic acid

Uniqueness

N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications that similar compounds may not be able to achieve.

Biological Activity

N-(4-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound’s structure features a benzodioxole moiety, a pyridazine ring, and a sulfanylacetamide group, which may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

1. Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing benzodioxole and pyridazine groups have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Activity

Recent investigations have demonstrated that the compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

Compounds containing sulfanyl groups are often associated with anti-inflammatory activities. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism of action for this compound is likely multifaceted due to its complex structure. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and immune response.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of structurally similar compounds, it was found that derivatives with benzodioxole rings exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Efficacy

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated IC50 values of approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells, suggesting significant anticancer potential .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialMIC: 32–128 µg/mL against bacteria
AnticancerIC50: ~15 µM (breast cancer)
Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-13(25)14-2-5-16(6-3-14)22-20(26)11-29-21-9-7-17(23-24-21)15-4-8-18-19(10-15)28-12-27-18/h2-10H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKAUPPBUUOVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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